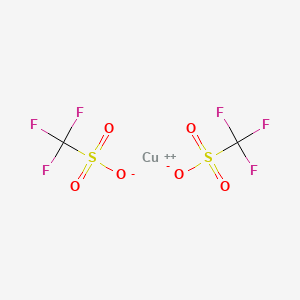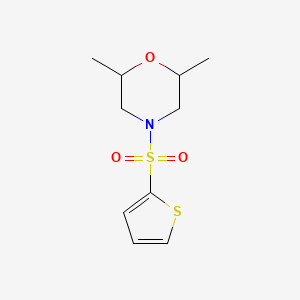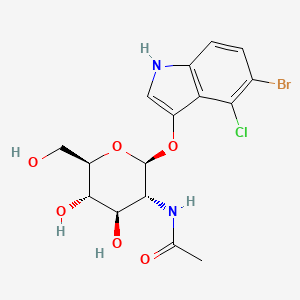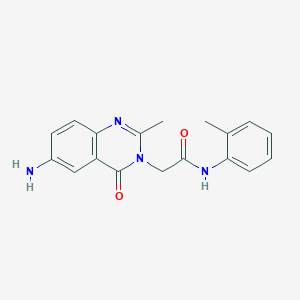
Trifluorométhanesulfonate de cuivre(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) trifluoromethanesulfonate, also known as Cu(OTf)2, is an organosulfur compound that is widely used in organic and inorganic chemistry. It is a white solid that is soluble in polar organic solvents and is used as a catalyst in a variety of reactions. Cu(OTf)2 is a versatile reagent that can be used to catalyze a number of reactions, including oxidation, reduction, and hydrolysis. It is also used as a source of copper ions in various biochemical and physiological applications.
Applications De Recherche Scientifique
Catalyseur dans la réaction de Diels-Alder
Le trifluorométhanesulfonate de cuivre(II) agit comme un catalyseur dans la réaction de Diels-Alder . La réaction de Diels-Alder est une réaction chimique entre un diène conjugué et un alcène substitué, communément appelé diénophile, pour former un système cyclohexène substitué .
Catalyseur dans les réactions de cyclopropanation
Il sert également de catalyseur dans les réactions de cyclopropanation . La cyclopropanation fait référence à la formation d'un cycle cyclopropane à partir d'un composé contenant une double liaison carbone-carbone .
Réactif pour la synthèse d'oligosaccharides
Le trifluorométhanesulfonate de cuivre(II) est utilisé comme réactif pour la synthèse d'oligosaccharides . Les oligosaccharides sont des glucides qui se composent de trois à dix monosaccharides, ou sucres simples .
Acide de Lewis
Il agit comme un acide de Lewis . Un acide de Lewis est une espèce chimique qui contient une orbitale vide capable d'accepter une paire d'électrons d'une base de Lewis pour former un adduit de Lewis .
Dimérisation des énolates de cétone
Le trifluorométhanesulfonate de cuivre(II) est utilisé dans la dimérisation des énolates de cétone . La dimérisation est le processus de combinaison de deux molécules identiques (un processus appelé monomère) pour former un type de molécule différent (un processus appelé dimère) .
Dimérisation des éthers énoliques de tétraméthylsilane
Il est également utilisé dans la dimérisation des éthers énoliques de tétraméthylsilane . Le tétraméthylsilane (TMS) est le tétraorganosilane le plus simple, de formule Si(CH3)4 .
Mécanisme D'action
Target of Action
Copper(II) trifluoromethanesulfonate, also known as Cu(OTf)2, primarily targets organic compounds that can undergo various types of reactions . It acts as a catalyst in these reactions, accelerating the rate at which they occur .
Mode of Action
Cu(OTf)2 interacts with its targets by facilitating the efficient addition of trimethylsilyl cyanide to carbonyl compounds . It also catalyzes other reactions such as Mannich condensation, annulative amination, Friedel-Crafts reaction, Henry reaction, and intramolecular oxidative C-N bond formation for the synthesis of carbazoles .
Biochemical Pathways
It is known to be involved in the synthesis of carbazoles , which are heterocyclic compounds with a wide range of biological activities.
Result of Action
The result of Copper(II) trifluoromethanesulfonate’s action is the efficient catalysis of various reactions, leading to the formation of new compounds . For example, it facilitates the addition of trimethylsilyl cyanide to carbonyl compounds , leading to the formation of new organic compounds.
Safety and Hazards
Copper(II) trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Copper(II) trifluoromethanesulfonate plays a crucial role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it catalyzes the efficient addition of trimethylsilyl cyanide to carbonyl compounds . The nature of these interactions often involves the formation of coordination complexes with the active sites of enzymes, thereby enhancing their catalytic activity. Copper(II) trifluoromethanesulfonate is also known to promote the dehydration of alcohols and diols to alkenes at ambient temperatures .
Cellular Effects
Copper(II) trifluoromethanesulfonate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s Lewis acid properties enable it to interact with cellular components, leading to changes in cell function. For example, it can cause severe skin burns and eye damage upon contact, indicating its potential to disrupt cellular integrity . Additionally, its catalytic activity can influence metabolic pathways within cells, altering the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of action of copper(II) trifluoromethanesulfonate involves its ability to form coordination complexes with biomolecules. As a Lewis acid, it can accept electron pairs from nucleophilic sites on enzymes and other proteins, leading to enzyme activation or inhibition . This interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. Copper(II) trifluoromethanesulfonate also promotes the formation of carbenoid species from diazo esters and ketones, which can further participate in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copper(II) trifluoromethanesulfonate can change over time. The compound is known to be hygroscopic and very soluble in water, which can affect its stability and degradation . Long-term exposure to copper(II) trifluoromethanesulfonate in in vitro or in vivo studies may lead to cumulative effects on cellular function. Researchers have observed that its catalytic activity can persist over extended periods, influencing biochemical reactions continuously.
Dosage Effects in Animal Models
The effects of copper(II) trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may act as an effective catalyst without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including severe skin burns and eye damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.
Metabolic Pathways
Copper(II) trifluoromethanesulfonate is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors to facilitate chemical transformations. For example, it catalyzes the syn-selective aldol condensation of silyl enol ethers with aldehydes . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, copper(II) trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. Its hygroscopic nature and solubility in water enable it to move freely within the cellular environment . The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of copper(II) trifluoromethanesulfonate is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its catalytic activity. For instance, it may localize to the cytoplasm or organelles involved in metabolic processes, enhancing its role in biochemical reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Copper(II) trifluoromethanesulfonate can be achieved through the reaction of Copper(II) oxide with trifluoromethanesulfonic acid.", "Starting Materials": [ "Copper(II) oxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Copper(II) oxide to a reaction vessel", "Slowly add trifluoromethanesulfonic acid to the reaction vessel while stirring", "Heat the reaction mixture to 60-70°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum" ] } | |
| 34946-82-2 | |
Formule moléculaire |
CHCuF3O3S |
Poids moléculaire |
213.63 g/mol |
Nom IUPAC |
copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
GZWXEFRPSWBAGC-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[Cu] |
Pictogrammes |
Corrosive |
Synonymes |
copper(II) trifluoromethanesulfonate Cu(II)-TFS |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Copper(II) trifluoromethanesulfonate?
A1: The molecular formula is C2CuF6O6S2, and the molecular weight is 361.68 g/mol. []
Q2: In what solvents is Copper(II) trifluoromethanesulfonate soluble?
A3: It exhibits good solubility in methanol, ethanol, DMF, acetonitrile, and formamide. It also shows solubility in isopropyl cyanide and acetone. []
Q3: Is Copper(II) trifluoromethanesulfonate stable in air?
A4: It is moisture-sensitive and should be handled with care. While it can be briefly handled in air for quick transfers, pure samples are best stored under inert conditions (absence of air, moisture, and light) for long-term stability. []
Q4: What are some notable catalytic applications of Copper(II) trifluoromethanesulfonate?
A4: This compound is a highly efficient catalyst for a wide range of organic reactions, including:
- Dimerization: Ketone enolates and silyl enol ethers []
- Cyclization: Dienolates and unsaturated silyl enol ethers [, , ]
- Allylation: Ketones [, ]
- Dehydration: Alcohols [, , ]
- Diels-Alder Reactions: Promoting Diels-Alder reactions with good selectivity. [, ]
- Aromatic Alkylation: Facilitating the alkylation of aromatic compounds. []
- Pictet-Spengler Cyclization: Acting as a catalyst in Pictet-Spengler cyclization reactions. []
- Oxazole Synthesis: Enabling the one-step synthesis of oxazoles from ketones and nitriles under acidic conditions. []
- Carbamoylsilane Addition: Catalyzing the addition of carbamoylsilanes to aldehyde-derived N-methylimidines. []
Q5: How does Copper(II) trifluoromethanesulfonate interact with its target molecules in catalytic reactions?
A5: It acts as a Lewis acid, activating electrophilic substrates by coordinating to electron-rich atoms like oxygen or nitrogen. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
- In the dehydration of alcohols, Cu(OTf)2 coordinates to the oxygen atom of the alcohol, facilitating the elimination of water. []
- In Diels-Alder reactions, it activates the dienophile, making it more reactive towards the diene. []
- In Friedel-Crafts alkylations, it coordinates to the oxygen of the aryl hydroxyacetate, leading to the formation of a planar cation that facilitates electrophilic aromatic substitution. []
Q6: Are there examples of Copper(II) trifluoromethanesulfonate being used in asymmetric synthesis?
A6: Yes, it has shown promise in asymmetric catalysis. For instance:
- Asymmetric Alkylation: It catalyzes the enantioselective alkylation of β-keto phosphonates using diaryl methanols as electrophiles, achieving high enantioselectivity in the presence of a chiral ligand. []
- Asymmetric Addition: It's used with chiral ligands in the asymmetric addition of diethylzinc to diphenylphosphinoyl imines, producing chiral adducts with high enantiomeric excess (ee). [, ]
Q7: Can you provide a specific example of a reaction mechanism involving Copper(II) trifluoromethanesulfonate?
A8: In the synthesis of dihydrofurans from 2-propynyl-1,3-dicarbonyl compounds, Cu(OTf)2, along with potassium tert-butoxide and triphenylphosphine, catalyzes a cyclization reaction. []
Q8: How does modifying the structure of Copper(II) trifluoromethanesulfonate affect its catalytic activity?
A9: While the provided research focuses on Cu(OTf)2, modifying the ligand environment around the copper center significantly influences its catalytic activity and selectivity. This is evident in the use of chiral ligands for asymmetric transformations. [, , ]
Q9: Has computational chemistry been used to study Copper(II) trifluoromethanesulfonate?
A9: Although the provided papers don't delve into detailed computational studies, computational methods like Density Functional Theory (DFT) can be valuable for:
Q10: Are there applications of Copper(II) trifluoromethanesulfonate beyond organic synthesis?
A10: Yes, its applications extend to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide](/img/structure/B1225361.png)

![Calix[6]arene](/img/structure/B1225367.png)

![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)

![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)



![N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide](/img/structure/B1225380.png)

